Astrantiagenin G

CAS No.: 50927-96-3

Cat. No.: VC1602515

Molecular Formula: C30H46O3

Molecular Weight: 454.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50927-96-3 |

|---|---|

| Molecular Formula | C30H46O3 |

| Molecular Weight | 454.7 g/mol |

| IUPAC Name | (6S,10R,11R,14S,16R,19R,20S,21S)-14-hydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one |

| Standard InChI | InChI=1S/C30H46O3/c1-25(2)14-15-30-17-23(33-24(30)32)29(7)18(19(30)16-25)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,29)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,27-,28+,29-,30?/m0/s1 |

| Standard InChI Key | ORQLPVMJIRDKMP-OOKKTPIGSA-N |

| Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3([C@@H]5CC6([C@H]4CC(CC6)(C)C)C(=O)O5)C)C)(C)C)O |

| SMILES | CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C |

| Canonical SMILES | CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C |

Introduction

Chemical Identity and Classification

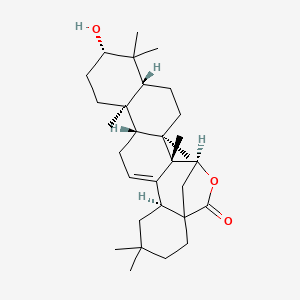

Astrantiagenin G is a naturally occurring pentacyclic triterpenoid characterized by the oleanane skeleton. Chemically, it is identified as Olean-12-en-28-oic acid, 3,15-dihydroxy-, γ-lactone, (3β,15β)- according to standard chemical nomenclature systems . The compound is also known by its alternative chemical name (3beta,15alpha,17Xi)-3-Hydroxy-15,28-Epoxyolean-12-En-28-One, which reflects its structural features and stereochemical configuration .

Astrantiagenin G belongs to the broader class of oleanane-type triterpenoids, which are characterized by their pentacyclic structure derived from the triterpene oleanane. These compounds typically feature five fused rings with specific substitution patterns and stereochemistry that contribute to their biological properties and chemical reactivity.

Chemical Identifiers and Physical Properties

The precise identification of Astrantiagenin G is facilitated by several standardized chemical identifiers. The compound is registered with the Chemical Abstracts Service (CAS) under the number 50927-96-3 . This unique identifier enables unambiguous reference to Astrantiagenin G in scientific literature and chemical databases.

Table 1: Chemical Identifiers and Physical Properties of Astrantiagenin G

| Property | Value |

|---|---|

| CAS Registry Number | 50927-96-3 |

| Molecular Formula | C₃₀H₄₆O₃ |

| Molecular Weight | 454.68 g/mol |

| InChI | 1S/C30H46O3/c1-25(2)14-15-30-17-23(33-24(30)32)29(7)18(19(30)16-25)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,29)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,27-,28+,29-,30?/m0/s1 |

| Calculated Density | 1.121 g/cm³ |

| Calculated Boiling Point | 564.939°C at 760 mmHg |

The physical properties listed in Table 1 are typical for triterpenoid compounds, reflecting their high molecular weight and complex structure. The high boiling point indicates strong intermolecular forces, which is consistent with the presence of hydroxyl groups and the lactone functionality that can participate in hydrogen bonding .

Structural Features and Characteristics

Molecular Structure

Astrantiagenin G possesses a complex pentacyclic structure based on the oleanane skeleton. The most distinctive structural features of this compound include:

-

A pentacyclic oleanane backbone with five fused rings

-

A characteristic double bond at position C-12, which is typical of oleanane derivatives

-

A hydroxyl group at position C-3 in the beta configuration

-

A unique γ-lactone formation between positions C-15 and C-28

-

Specific stereochemistry indicated by the (3β,15β) configuration

The molecular structure contains 30 carbon atoms arranged in the pentacyclic framework, with three oxygen atoms distributed in the hydroxyl group and the lactone functionality. The specific spatial arrangement of these functional groups contributes to the compound's physical properties and potential biological activities.

Structural Representation

The structure of Astrantiagenin G can be represented using the Simplified Molecular Input Line Entry System (SMILES) notation: O=C1O[C@H]4CC16C@HCC(CC6)(C)C . This linear notation encodes the complete structural information, including stereochemistry, in a format that can be interpreted by chemical databases and computational chemistry software.

Relationship to Other Triterpenoids

Astrantiagenin G shares structural similarities with several other triterpenoid compounds, providing insights into its potential biochemical properties and biological activities.

Comparison with Gypsogenic Acid

Gypsogenic acid, another pentacyclic triterpenoid, shows structural similarities to Astrantiagenin G. Gypsogenic acid (C₃₀H₄₆O₅) features carboxy groups at positions 23 and 28, as well as a hydroxyl group at position 3 in the beta configuration . While both compounds share the oleanane skeleton, they differ in their functional group patterns and oxidation states.

Gypsogenic acid has been reported to function as an antibacterial agent and a metabolite in various organisms, including Silene firma and Psammosilene tunicoides . The structural similarity suggests that Astrantiagenin G might share some of these biological properties, although specific studies would be needed to confirm this.

Relationship to Gypsogenin

Gypsogenin, also known as Astrantiagenin D, is another related triterpenoid with the chemical name (3Beta)-3-Hydroxy-23-Oxoolean-12-En-28-Oic Acid . The presence of "Astrantiagenin" in both names suggests a common natural source or structural classification system. Gypsogenin has a molecular weight of 470.68 g/mol and features a 3β-hydroxyl group, a 23-oxo group, and a carboxylic acid function at position 28 .

Table 2: Comparison of Astrantiagenin G with Related Triterpenoids

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Astrantiagenin G | C₃₀H₄₆O₃ | 454.68 g/mol | Oleanane backbone, 3β-hydroxyl, 15,28-γ-lactone |

| Gypsogenic Acid | C₃₀H₄₆O₅ | 486.7 g/mol | Oleanane backbone, 3β-hydroxyl, carboxy groups at C-23 and C-28 |

| Gypsogenin | C₃₀H₄₆O₄ | 470.68 g/mol | Oleanane backbone, 3β-hydroxyl, 23-oxo group, 28-carboxy |

This comparative analysis highlights the structural relationships between these oleanane-type triterpenoids, which may provide insights into the biosynthetic pathways leading to these compounds in their natural sources.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume